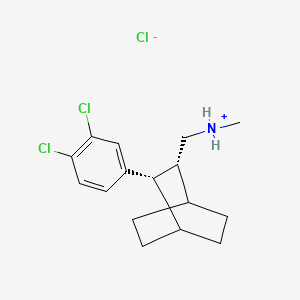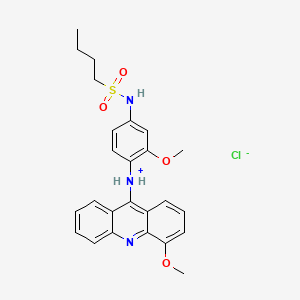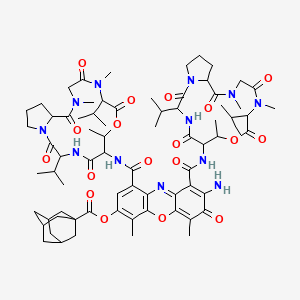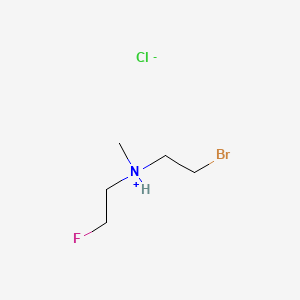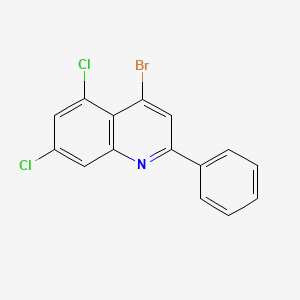
4-Bromo-5,7-dichloro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloro-2-phenylquinoline typically involves the bromination and chlorination of 2-phenylquinoline. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5,7-dichloro-2-phenylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,7-dichloro-2-phenylquinoline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,7-dichloro-2-phenylquinoline involves its interaction with molecular targets, such as proteins or enzymes, through its halogenated quinoline structure. The specific pathways and targets depend on the context of its use in research or applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-chloro-2-phenylquinoline: Another halogenated quinoline with similar structural properties.
5,7-Dichloro-2-phenylquinoline: Lacks the bromine atom but shares the dichloro and phenylquinoline structure.
Uniqueness
4-Bromo-5,7-dichloro-2-phenylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
1189106-20-4 |
|---|---|
Molekularformel |
C15H8BrCl2N |
Molekulargewicht |
353.0 g/mol |
IUPAC-Name |
4-bromo-5,7-dichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H |
InChI-Schlüssel |
NBCWIRBBCYWHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)

![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
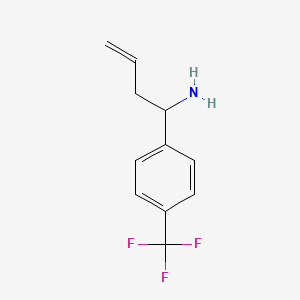
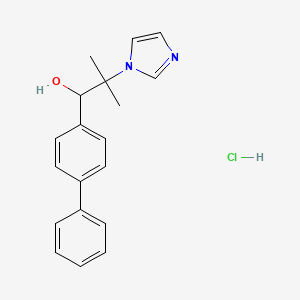
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)

